2-(4-Chlorophenyl)ethyl cyclopentyl ketone

Description

Systematic Nomenclature and Structural Identification

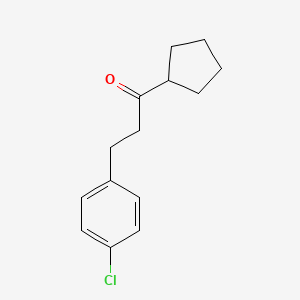

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound also recognized under the alternative systematic name 3-(4-chlorophenyl)-1-cyclopentyl-1-propanone. This dual nomenclature reflects the different approaches to naming the same molecular structure, where the ketone functional group serves as the principal functional group in both naming systems. The compound is officially registered under Chemical Abstracts Service number 898788-59-5, providing a unique identifier for this specific molecular entity.

The molecular formula C₁₄H₁₇ClO indicates the presence of fourteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and one oxygen atom, resulting in a molecular weight of 236.74 grams per mole. The structural arrangement can be described through the Simplified Molecular Input Line Entry System notation: O=C(CCC1=CC=C(Cl)C=C1)C2CCCC2, which precisely defines the connectivity pattern within the molecule. The MDL number MFCD03843501 serves as an additional structural identifier in chemical databases.

Table 1: Physical and Chemical Properties of this compound

The structural identification reveals a ketone functional group positioned between a cyclopentyl ring and a two-carbon alkyl chain that terminates in a para-chlorophenyl group. The cyclopentyl moiety adopts a characteristic five-membered ring conformation, while the para-chlorophenyl group provides aromatic stability with the chlorine substituent in the four position relative to the ethyl chain attachment point. This structural arrangement creates specific steric and electronic properties that influence the compound's reactivity patterns and physical characteristics.

Historical Development in Organic Chemistry Literature

The historical development of this compound in organic chemistry literature is intrinsically linked to advances in ketamine synthesis and related pharmaceutical intermediates. Research documented in analytical chemistry publications has identified this compound as one of seventeen characteristic impurities found in ketamine manufacturing processes, where it appears as a by-product with specific structural modifications including additional chlorine, hydroxyl, methyl, cyclohexane, and ortho-chlorophenyl cyclopentyl ketone substituents.

The compound's emergence in scientific literature can be traced through patent documentation and synthetic methodology development. Chinese patent literature from 2016 describes synthetic methodologies for ketamine drug intermediates involving cyclopentyl-containing compounds, establishing the foundation for understanding the role of cyclopentyl ketone structures in pharmaceutical synthesis. Subsequent patent developments in 2017 detailed specific synthetic processes for cyclopentyl phenyl ketone derivatives, further expanding the knowledge base surrounding these molecular frameworks.

Table 2: Historical Milestones in this compound Research

The analytical characterization of this compound has been significantly advanced through ultra-high-performance liquid chromatography-quadrupole-time of flight mass spectrometry studies, which have provided detailed insights into its fragmentation patterns and structural identification methods. These investigations revealed that compounds with the same molecular skeleton as deschloroketamine, including this compound, exhibit characteristic fragment ions through dissociation of specific molecular moieties including CH₃NH₂, C₂H₆NH, H₂O, CO, C₂H₄O, C₄H₆, and C₂H₂ groups under electrospray ionization conditions.

The compound's recognition in chemical databases and commercial availability through specialized chemical suppliers has facilitated its use in research applications, particularly in the preparation of bicyclic and polycyclic aromatic hydrocarbons and as a pharmaceutical intermediate. The systematic study of related chlorophenyl cyclopentyl ketone derivatives has contributed to a broader understanding of the chemical behavior and synthetic utility of this class of compounds, with specific attention to their role in medicinal chemistry and synthetic organic chemistry applications.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-cyclopentylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZWZVIWCSORLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644506 | |

| Record name | 3-(4-Chlorophenyl)-1-cyclopentylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-59-5 | |

| Record name | 3-(4-Chlorophenyl)-1-cyclopentyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-cyclopentylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Route Using Cyclopentyl Halides and 4-Chlorobenzonitrile

One industrially scalable method involves the following steps:

Formation of Cyclopentylmagnesium Halide: Magnesium turnings are reacted with cyclopentyl chloride in anhydrous diethyl ether under reflux conditions to form the cyclopentylmagnesium chloride Grignard reagent.

Reaction with 4-Chlorobenzonitrile: The Grignard reagent is then reacted with 4-chlorobenzonitrile dissolved in benzene at reflux temperature. This step leads to the formation of an intermediate imine magnesium complex.

Acidic Hydrolysis: The reaction mixture is treated with aqueous hydrochloric and sulfuric acid solutions under controlled temperature to hydrolyze the intermediate to the desired ketone.

Purification: The organic phase is separated, washed with water and sodium bicarbonate solutions, and the solvent is removed by distillation. The crude product is purified by vacuum distillation or gas chromatography to yield 2-(4-chlorophenyl)ethyl cyclopentyl ketone with high purity (~99.6%) and good yield (~89.3%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Grignard formation | Mg + cyclopentyl chloride, diethyl ether, reflux | Cyclopentylmagnesium chloride |

| Addition to nitrile | 4-chlorobenzonitrile in benzene, reflux | Intermediate magnesium complex |

| Acid hydrolysis | 4N HCl and 4N H2SO4, <25 °C, then reflux | Ketone formation |

| Purification | Washing, distillation, chromatography | Pure this compound |

Alternative Synthesis via Bromocyclopentane and Magnesium in Tetrahydrofuran (THF)

Another method involves:

Preparation of Grignard Reagent: Magnesium chips are added to dry tetrahydrofuran (THF), and bromocyclopentane is added dropwise with heating to initiate the formation of cyclopentylmagnesium bromide.

Reaction with 4-Chlorophenyl Ethyl Precursors: The Grignard reagent is then reacted with 4-chlorophenyl ethyl derivatives under reflux.

Quenching and Workup: The reaction is quenched with hydrochloric acid, and the organic phase is separated, dried, and concentrated.

Crystallization and Distillation: Addition of tertiary methyl ether induces precipitation of impurities, followed by filtration and distillation to yield the ketone product with purity >99%.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Grignard formation | Mg + bromocyclopentane, THF, reflux | Cyclopentylmagnesium bromide |

| Reaction with chlorophenyl ethyl precursor | Reflux in THF | Ketone intermediate |

| Quenching | HCl, pH adjusted to 4-5 | Reaction termination |

| Purification | Precipitation with tertiary methyl ether, filtration, distillation | Pure ketone product |

Related Synthetic Insights from Analogous Compounds

While direct preparation methods for this compound are limited, related compounds such as 4-chlorophenylcyclopropyl ketone have been synthesized via similar Grignard approaches involving:

Formation of Grignard reagent from para-chlorobromobenzene and magnesium in ether or THF.

Reaction with cyclopropyl acetonitrile to form the ketone after reflux and acidic workup.

This method highlights the general applicability of Grignard chemistry for preparing chlorophenyl-substituted cycloalkyl ketones.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Relevance

The Grignard reagent approach is the most established and industrially viable method, offering high yields and purity.

Control of reaction temperature during acid quenching is critical to avoid side reactions and ensure product integrity.

Purification by vacuum distillation or chromatographic methods is necessary to achieve high purity suitable for further applications.

The use of different solvents (diethyl ether, benzene, THF) depends on scale, safety, and solubility considerations.

The precipitation step using tertiary methyl ether in THF systems enhances product isolation and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethyl cyclopentyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)ethyl cyclopentyl ketone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethyl cyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Chlorine vs. Methoxy Groups : The electron-withdrawing chloro group (para) increases electrophilicity at the ketone compared to the electron-donating methoxy group .

- Ethyl Spacer : Compounds with an ethyl chain (e.g., target compound vs. 2-chlorophenyl cyclopentyl ketone) exhibit higher molecular weights and lipophilicity, influencing solubility in organic solvents like chloroform .

Physicochemical Properties

Notes:

- The ethyl spacer in the target compound may reduce steric hindrance around the ketone compared to ortho-substituted analogs, enhancing reactivity in synthetic applications .

- Methoxy-substituted analogs (e.g., ) are less polar than chloro-substituted derivatives, affecting their utility in pharmaceutical synthesis.

Biological Activity

2-(4-Chlorophenyl)ethyl cyclopentyl ketone (CAS No. 898788-59-5) is a chemical compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclopentyl group and a chlorophenyl substituent, suggests significant biological activity, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

- Molecular Formula : C₁₄H₁₇ClO

- Molecular Weight : 236.74 g/mol

- Structural Features : The presence of the cyclopentyl group contributes to distinct steric and electronic properties compared to other ketones, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme function. This mechanism is crucial in drug design where inhibition of specific enzymes can lead to therapeutic effects.

- Receptor Interaction : The compound may modulate receptor activity, influencing various cellular signaling pathways. This interaction can result in altered physiological responses, making it a candidate for further pharmacological exploration.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Enzyme Inhibition Studies :

-

Receptor Binding Studies :

- The compound's structural similarity to biologically active molecules allows it to bind effectively to receptors involved in neurotransmission and hormonal regulation. Preliminary studies suggest potential interactions with serotonin and dopamine receptors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Chlorophenyl)ethyl methyl ketone | C₁₄H₁₇ClO | Similar structure; potential for different enzyme interactions |

| 2-(4-Chlorophenyl)ethyl ethyl ketone | C₁₄H₁₇ClO | Variations in alkyl chain length may affect binding properties |

| 2-(4-Chlorophenyl)ethyl propyl ketone | C₁₄H₁₇ClO | Propyl group introduces steric differences affecting reactivity |

The presence of the cyclopentyl group in this compound provides unique steric hindrance, which could influence its selectivity and efficacy compared to its analogs.

Case Studies

-

Therapeutic Potential :

- A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar compounds in treating neurodegenerative diseases. It was found that compounds with structural features akin to this compound exhibited neuroprotective effects through receptor modulation .

- Toxicological Assessments :

Q & A

Basic: What are the standard synthetic routes for 2-(4-Chlorophenyl)ethyl cyclopentyl ketone?

Answer: The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic acyl substitution. A common approach involves reacting 4-chlorophenylacetic acid derivatives with cyclopentanone under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions . Industrial methods may employ continuous flow reactors to enhance yield and purity . Key steps include temperature control (60–100°C) and catalyst optimization. Purification often involves distillation or column chromatography.

Basic: What analytical techniques are used to characterize this compound?

Answer: Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the cyclopentyl and chlorophenyl moieties.

- IR spectroscopy to identify the ketone carbonyl stretch (~1700 cm⁻¹).

- Mass spectrometry (EI or ESI) for molecular weight verification (expected m/z: ~236.73) .

- Chromatography (HPLC/GC) for purity assessment. Reproducibility requires comparison with literature data from analogs (e.g., 3-chloro isomer) .

Basic: What safety protocols are recommended for handling this compound?

Answer: Store under inert gas (e.g., nitrogen) to prevent oxidation . Use PPE (gloves, goggles) due to potential irritancy. Solubility in chloroform or ethyl acetate allows safe dilution for disposal . Monitor thermal stability, as ketones can decompose at high temperatures (>150°C).

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Answer:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) versus Brønsted acids (H₂SO₄) for Friedel-Crafts acylation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the chlorophenyl group .

- Temperature gradients : Gradual heating (e.g., 70°C → 100°C) minimizes side reactions like over-alkylation.

- In-line analytics : Use FTIR or Raman spectroscopy in flow reactors for real-time monitoring .

Advanced: How do substituent positions (e.g., 3-chloro vs. 4-chloro) influence reactivity and biological activity?

Answer:

- Electronic effects : The 4-chloro group’s para position enhances electron withdrawal, stabilizing intermediates in substitution reactions compared to meta isomers .

- Steric effects : The ethyl spacer in this compound reduces steric hindrance versus bulkier analogs, improving enzyme binding in biological studies .

- Biological relevance : Para-substituted chlorophenyl groups often exhibit higher affinity for targets like cytochrome P450 enzymes .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs) .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

Advanced: How can contradictions in reported physicochemical data (e.g., melting points) be resolved?

Answer:

- Purity verification : Re-crystallize the compound and compare melting points with rigorously purified samples .

- Method replication : Reproduce synthesis and characterization under controlled conditions (e.g., anhydrous solvents) .

- Collaborative validation : Cross-reference data with independent labs using standardized protocols .

Basic: What are its primary applications in pharmaceutical research?

Answer:

- Intermediate synthesis : Used in ketamine analogs or spirocyclic compounds .

- Enzyme inhibition : Screened for activity against monoamine oxidases or kinases .

- Prodrug development : Functionalization of the ketone group enables controlled drug release .

Advanced: What strategies enhance regioselectivity in substitution reactions at the chlorophenyl group?

Answer:

- Directing groups : Introduce temporary substituents (e.g., nitro) to steer electrophilic attack .

- Microwave-assisted synthesis : Rapid heating reduces competing pathways .

- Protection/deprotection : Shield the ketone during halogen displacement to prevent side reactions .

Advanced: How does the compound’s logP value influence its pharmacokinetic profile?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.